molecular formula C22H18Cl2N4O3 B2978637 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946295-57-4

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2978637
CAS No.: 946295-57-4
M. Wt: 457.31
InChI Key: ZRXMHFSRESREHJ-UHFFFAOYSA-N
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Description

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C22H18Cl2N4O3 and its molecular weight is 457.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

This compound and similar derivatives are synthesized for various scientific studies, including the exploration of π-hole tetrel bonding interactions, which are crucial for understanding molecular assembly and design in materials science. For instance, Ahmed et al. (2020) reported on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including an analysis of π-hole tetrel bonding interactions through Hirshfeld surface analysis and DFT calculations. This study contributes to the fundamental understanding of molecular interactions, which is essential for the design of new materials and drugs (Ahmed et al., 2020).

Antimicrobial and Anticancer Activities

Compounds with a triazole core structure, similar to the queried compound, have been synthesized and evaluated for their biological activities, including cytotoxic and antibacterial activities. Salehi et al. (2016) synthesized new β-carboline derivatives possessing the 1,2,3-triazole ring and evaluated their in vitro cytotoxicity and antibacterial activity, demonstrating the potential of such compounds in medicinal chemistry and pharmaceutical research (Salehi et al., 2016).

Corrosion Inhibition

Another application of triazole derivatives is in the field of corrosion science, where such compounds have been studied for their efficacy in inhibiting corrosion of metals in acidic media. This is critical for extending the life of metals in industrial applications. Lagrenée et al. (2002) investigated the efficiency of a new triazole derivative for corrosion inhibition of mild steel, revealing significant potential for these compounds in protecting metals from corrosion (Lagrenée et al., 2002).

Drug Development and Pharmacological Properties

Triazole derivatives, including compounds similar to the one inquired, possess valuable pharmacological properties, including anti-convulsive activity. This highlights the importance of such compounds in the development of new therapeutic agents for treating neurological disorders. Shelton (1981) discussed the pharmacological properties of new triazole derivatives, emphasizing their potential in treating conditions like epilepsy and agitation (Shelton, 1981).

Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O3/c1-12-4-9-17(10-18(12)24)28-13(2)20(26-27-28)22(29)30-11-19-14(3)31-21(25-19)15-5-7-16(23)8-6-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXMHFSRESREHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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